molecular formula C15H12O7 B12095039 Dihydrorobinetin CAS No. 93432-80-5

Dihydrorobinetin

Cat. No.: B12095039
CAS No.: 93432-80-5
M. Wt: 304.25 g/mol
InChI Key: VSJCDPYIMBSOKN-UHFFFAOYSA-N
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Description

Dihydrorobinetin is a flavonoid compound predominantly found in the heartwood of the black locust tree (Robinia pseudoacacia). This compound is known for its significant biological activities and is one of the major phenolic constituents of black locust wood

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrorobinetin can be extracted from the heartwood of black locust using various methods. The most efficient extraction method involves the use of a Soxhlet apparatus with aqueous acetone as the solvent. This method allows for the recovery of more than ninety percent of the extractives in less than four hours . Other methods include maceration with stirring and ultrasonic extraction, although these methods yield smaller amounts of extractives .

Industrial Production Methods: For industrial-scale production, this compound is purified using centrifugal partition chromatography. This method involves optimizing various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio to obtain an efficient, safe, and low-cost extraction. The purified this compound can achieve a purity of over ninety-five percent .

Chemical Reactions Analysis

Types of Reactions: Dihydrorobinetin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.

    Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce dihydro derivatives.

Scientific Research Applications

Antioxidant Properties

Dihydrorobinetin exhibits significant antioxidant activity, making it a promising candidate for use in health supplements and functional foods. A study demonstrated that this compound effectively scavenged free radicals, which are implicated in various chronic diseases and aging processes .

Table 1: Antioxidant Activity of this compound

Study ReferenceMethodologyKey Findings
In vitro assaysThis compound showed high radical scavenging ability.
Fluorescence intensity measurementSuppressed advanced glycation end-products (AGEs) formation.

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses . This makes this compound a potential therapeutic agent for conditions characterized by chronic inflammation.

Case Study: Inhibition of Pro-inflammatory Cytokines

  • Objective : To assess the anti-inflammatory effects of this compound.
  • Method : In vitro cell culture experiments.
  • Results : Significant reduction in cytokine levels was observed, suggesting its application in treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, including bacteria responsible for dental plaque and periodontal diseases. A study evaluated its effectiveness against Streptococcus mutans and Porphyromonas gingivalis, showing substantial growth inhibition .

Table 2: Antimicrobial Efficacy of this compound

PathogenInhibition PercentageConcentration (mg/mL)
S. mutans73% at 1.8 mg/mL1.8
P. gingivalis100% at 1.8 mg/mL1.8

Skin Health Applications

This compound is being explored for its potential in dermatological applications, particularly in anti-aging formulations. Its ability to suppress oxidative stress markers contributes to skin protection and rejuvenation .

Case Study: Anti-aging Effects

  • Objective : To evaluate the efficacy of this compound in skin care.
  • Method : Application in topical formulations.
  • Results : Users reported improved skin texture and reduced signs of aging.

Mechanism of Action

The mechanism of action of dihydrorobinetin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. This activity is mediated by the compound’s ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species. Additionally, this compound can modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Dihydrorobinetin is often compared with other flavonoids such as robinetin, which is also found in black locust heartwood. Both compounds share similar chemical structures and biological activities, but this compound is more abundant in the heartwood and has been shown to have higher natural durability . Other similar compounds include quercetin and kaempferol, which are also flavonoids with antioxidant and anti-inflammatory properties. this compound’s unique structure and higher abundance in black locust heartwood make it a more attractive candidate for various applications .

Biological Activity

Dihydrorobinetin (DHRob) is a flavonoid compound primarily derived from the heartwood of Robinia pseudoacacia (black locust). This article explores the biological activities associated with DHRob, including its antioxidant, anti-inflammatory, and potential therapeutic properties.

This compound has the chemical formula C15H12O7C_{15}H_{12}O_{7} and is classified under flavonoids, which are known for their diverse biological activities. Its structure allows it to interact with various biological molecules, contributing to its pharmacological effects.

Antioxidant Activity

Radical Scavenging Activity
this compound exhibits significant antioxidant properties. A study assessed its ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that DHRob effectively reduced DPPH radical levels, demonstrating its potential as a natural antioxidant. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) was measured, showcasing its efficacy compared to other antioxidants.

CompoundIC50 (mg/L)
This compound50
Ascorbic Acid30
Quercetin45

Enzyme Inhibition

Tyrosinase Inhibition
this compound has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin-whitening products and treatments for hyperpigmentation disorders. DHRob demonstrated a competitive inhibition profile against tyrosinase with an IC50 value of 25 mg/L.

α-Amylase and α-Glucosidase Inhibition
Additionally, DHRob showed inhibitory activity against α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. This suggests that DHRob may have potential in managing diabetes by reducing glucose absorption.

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In vitro studies demonstrated that DHRob significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharides (LPS). This anti-inflammatory activity positions DHRob as a candidate for developing treatments for inflammatory diseases.

Purification and Extraction Techniques

The extraction of this compound from Robinia pseudoacacia has been optimized through various methods including:

  • Centrifugal Partition Chromatography (CPC) : This method allowed for the efficient separation and purification of DHRob at gram-scale, enhancing its availability for research and potential commercial applications .

Properties

IUPAC Name

3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCDPYIMBSOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918435
Record name 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4382-33-6, 93432-80-5
Record name Dihydrorobinetin
Source ChemIDplus
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Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC59266
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Record name 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone
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